Sporminarin A
Description
Structure
2D Structure
Properties
Molecular Formula |
C36H62O8 |
|---|---|
Molecular Weight |
622.9 g/mol |
IUPAC Name |
(4E,8E,12E,16E)-3,7,11,15-tetrahydroxy-17-[(2S,3R,4S,6R)-3-hydroxy-2,4,6-trimethyl-6-(2-methylbutyl)oxan-2-yl]-2,4,6,10,14,16-hexamethylheptadeca-4,8,12,16-tetraenoic acid |
InChI |
InChI=1S/C36H62O8/c1-12-21(2)18-35(10)19-27(8)33(41)36(11,44-35)20-26(7)31(39)23(4)14-16-29(37)22(3)13-15-30(38)24(5)17-25(6)32(40)28(9)34(42)43/h13-17,20-24,27-33,37-41H,12,18-19H2,1-11H3,(H,42,43)/b15-13+,16-14+,25-17+,26-20+/t21?,22?,23?,24?,27-,28?,29?,30?,31?,32?,33+,35+,36-/m0/s1 |
InChI Key |
KEOVZXPDWAYZHM-HVHFDKRQSA-N |
Isomeric SMILES |
CCC(C)C[C@@]1(C[C@@H]([C@H]([C@](O1)(C)/C=C(\C)/C(C(C)/C=C/C(C(C)/C=C/C(C(C)/C=C(\C)/C(C(C)C(=O)O)O)O)O)O)O)C)C |
Canonical SMILES |
CCC(C)CC1(CC(C(C(O1)(C)C=C(C)C(C(C)C=CC(C(C)C=CC(C(C)C=C(C)C(C(C)C(=O)O)O)O)O)O)O)C)C |
Synonyms |
sporminarin A |
Origin of Product |
United States |
Isolation, Cultivation, and Producing Organisms
Fungal Source Identification and Taxonomy
Sporminarin A has been identified in several fungal species, primarily within the Sporormiaceae family. These fungi have been isolated from diverse environments, including plants and decaying organic matter.
This compound was first reported in 2006 from a fungicolous isolate of Sporormiella minimoides bioaustralis.comresearchgate.netnih.gov. This particular isolate (NRRL 37629) was obtained from a basidioma of Trametes hirsutum, a polypore collected from a dead hardwood branch in a subalpine dry forest in Hawaii researchgate.net. Sporormiella minimoides is also known as an endophytic fungus, having been isolated from the leaves of Hintonia latiflora, a medicinal plant used in Mexico researchgate.net. Cultures of this fungicolous isolate yielded sporminarins A and B, which were characterized as new polyketide metabolites researchgate.netnih.gov. The planar structures of these compounds were determined using NMR and MS data, along with chemical methods researchgate.netnih.gov.
More recently, Sporormiella isomera has also been identified as a source of this compound. researchgate.netresearch-software-directory.orgacs.org. Sporormiella isomera was isolated as a fungal endophyte from Artemisia thuscula researchgate.net. Research on this strain has provided several antifungal metabolites, including this compound researchgate.net.
While the search results mention endophytic fungi from the Antarctic plant Colobanthus quitensis, and discuss their potential for producing bioactive molecules, including in the context of antagonism against fungal pathogens, this compound is not explicitly mentioned as being isolated from Phaeuraus antarcticus or other Antarctic endophytic fungi in the provided snippets. bioaustralis.comresearchgate.netnih.govmdpi.comnih.govcabidigitallibrary.org The information available focuses on the general bioprospecting of Antarctic fungi and their diverse metabolic capabilities. nih.gov
Preussia africana has been reported to produce this compound and B. ugr.esmedinadiscovery.com Preussia is a genus closely related to Sporormiella and is included in the same family, Sporormiaceae. cdnsciencepub.comresearchgate.net Preussia africana has been isolated from various sources, including soil, wood, plant debris, and as an endophyte. researchgate.netresearchgate.net
Here is a summary of the fungal sources:
| Fungal Species | Source Type | Isolation Origin | Citation |
| Sporormiella minimoides | Fungicolous | Basidioma of Trametes hirsutum (Hawaii) | bioaustralis.comresearchgate.netnih.gov |
| Sporormiella minimoides | Endophytic | Leaves of Hintonia latiflora (Mexico) | researchgate.net |
| Sporormiella isomera | Endophytic | Artemisia thuscula | researchgate.net |
| Preussia africana | Various (Endophytic, soil, etc.) | Arid plants, soil, herbivore dung (Iberian Peninsula) | ugr.esmedinadiscovery.comresearchgate.net |
Fermentation and Cultivation Strategies for Optimized Production
Optimization of cultivation conditions is crucial for enhancing the production of fungal secondary metabolites like this compound. Fungal strains can exhibit differential production of metabolites depending on the specific fermentation conditions used. ugr.es
Fermentation processes can be operated in different modes, such as batch, fed-batch, continuous, and semi-continuous, each with advantages and disadvantages for achieving higher biomass or product titer. gfi.orgmdpi.com Solid-state fermentation (SSF), where microorganisms are cultivated on moist, solid, non-soluble organic material, is another fermentation method. gfi.org
Research indicates that culture media compositions significantly affect the production of fungal secondary metabolites. ugr.es Many previously reported molecules from Preussia species, for instance, were discovered from rice- or corn-based solid media cultures. ugr.es
Structural Elucidation and Stereochemical Assignment of Sporminarin a
Spectroscopic Analysis for Planar Structure Determination
The planar structure of Sporminarin A was primarily determined through comprehensive analysis of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, complemented by chemical studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data Analysis (1D and 2D)
Detailed analysis of 1D and 2D NMR spectroscopic data was crucial in elucidating the planar structure of this compound. nih.govnih.govnih.gov Initial 1H NMR analysis in CDCl3 proved challenging, yielding poor spectra, but better quality data was subsequently obtained. nih.gov Multiplicities of carbon signals were assigned based on Distortionless Enhancement by Polarisation Transfer (DEPT) data. nih.gov
The connectivity of atoms and fragments within the molecule was established through the interpretation of 2D NMR experiments, specifically Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Multiple Quantum Correlation (HMQC) data. nih.gov These correlations allowed researchers to link different parts of the molecule, ultimately leading to the construction of the planar structure. nih.gov Key Nuclear Overhauser Effect Spectroscopy (NOESY) correlations provided spatial proximity information, particularly for the ring system present in this compound. nih.govnih.gov
Mass Spectrometry (MS) Data Interpretation
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data was employed to determine the molecular formula of this compound. nih.gov This provided essential information regarding the elemental composition and the number of degrees of unsaturation in the molecule, which was vital for proposing a plausible planar structure. nih.gov Analysis of the mass spectral fragmentation patterns also offered insights into the substructures present within the compound.
Chemical Derivatization Studies
Chemical methods were utilized in conjunction with spectroscopic data to aid in the elucidation of the planar structure. nih.govnih.gov For instance, treatment of this compound with trimethylsilyldiazomethane (B103560) was reported, suggesting the investigation or modification of specific functional groups, likely carboxylic acids or phenols, to facilitate analysis or confirm structural features. nih.gov These studies provided additional chemical evidence to support the structural assignments derived from spectroscopic data.
Absolute Configuration Assignment Methodologies
Establishing the absolute stereochemistry of this compound required the application of advanced crystallographic and computational techniques.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction analysis was a key method used to definitively establish the absolute configuration of this compound. nih.govnih.gov This technique provides a three-dimensional electron density map of a crystalline molecule, allowing for the precise location of atoms and the determination of their spatial arrangement, including the absolute configuration of chiral centers.
Theoretical Calculations (e.g., DFT, TDDFT-ECD)
Theoretical calculations played a significant role in both the structural elucidation and absolute configuration assignment of this compound. Density Functional Theory (DFT) calculations were utilized, including the calculation of 1H NMR chemical shifts, which helped in confirming the proposed planar structure by comparing calculated values with experimental NMR data. nih.govnih.gov Time-Dependent Density Functional Theory Electronic Circular Dichroism (TDDFT-ECD) calculations were also performed. nih.govnih.gov By comparing the experimentally obtained ECD spectrum of this compound with theoretically calculated spectra for different possible stereoisomers, the absolute configuration was confidently assigned. nih.govnih.gov
Biosynthetic Pathway Elucidation of Sporminarin a
Identification of Sporminarin A as a Polyketide Metabolite
This compound has been identified as a polyketide based on its chemical structure and the known biosynthetic capabilities of the fungal species from which it is isolated. Polyketides are a large class of secondary metabolites synthesized from the repeated condensation of acyl thioester extender units, such as malonyl-CoA and methylmalonyl-CoA, through the action of polyketide synthases (PKSs). wikipedia.org The structural features of this compound are consistent with it being derived from such a biosynthetic process. This compound was isolated from Sporormiella minimoides and characterized as a new polyketide metabolite. researchgate.netnih.gov
Proposed Polyketide Synthase (PKS) Assembly Line
The biosynthesis of polyketides is carried out by PKS enzymes, which function as molecular assembly lines. wikipedia.org These enzymes contain a series of catalytic domains responsible for substrate selection, chain elongation, and modification of the growing polyketide chain. wikipedia.orgnih.gov While the specific PKS assembly line for this compound has not been fully elucidated or genetically characterized in the provided search results, its polyketide nature strongly implies the involvement of a PKS. Fungal PKSs are typically iterative type I PKSs, which contain multiple catalytic domains within a single large protein. mdpi.comfrontiersin.org The domain architecture of the PKS dictates the structure of the resulting polyketide.
Investigation of Key Biosynthetic Intermediates
Studies on the biosynthesis of related polyketides in fungi have identified key intermediates that provide insights into the assembly process. While direct experimental evidence for the intermediates in this compound biosynthesis is limited in the provided context, related pathways offer plausible steps.
Role of 3-methylorcinaldehyde and 3-methyl orsellinic acid Derivatives
3-methylorcinaldehyde and 3-methyl orsellinic acid are known fungal metabolites and serve as precursors or intermediates in the biosynthesis of various polyketides, particularly those with an orcinol (B57675) core structure. nih.govnih.govcaymanchem.com Orsellinic acid itself is biosynthesized by a polyketide pathway. wikipedia.orguni.lufishersci.co.uk 3-methylorcinaldehyde is produced by a methyltransferase-containing PKS. nih.govrsc.org The involvement of derivatives of 3-methylorcinaldehyde and 3-methyl orsellinic acid as intermediates in the biosynthesis of related compounds like tripodalsporormielones from Sporormiella species has been proposed. researchgate.net Specifically, intermediates generated from 3-methylorcinaldehyde via oxidation, demethylation, reduction, and dehydration, and from 3-methyl orsellinic acid via decarboxylation and oxidation, are suggested to play a role in the formation of these related polyketides. researchgate.net This suggests a potential role for these orcinol-based molecules or their derivatives as intermediates in the this compound pathway, given its isolation from a Sporormiella species.
Enzymatic Steps and Gene Cluster Identification (Hypothesized)
Based on the polyketide nature of this compound, its biosynthesis would involve a series of enzymatic steps catalyzed by a PKS and potentially accessory enzymes. These steps typically include initiation with a starter unit, iterative elongation by condensation of extender units, and modifications such as reductions, dehydrations, methylations, and cyclizations. wikipedia.orgnih.gov The genes encoding these enzymes are often organized in biosynthetic gene clusters (BGCs). nih.govnih.govbioinformatics.nl While a specific gene cluster for this compound has not been explicitly identified in the search results, the presence of polyketide BGCs is common in fungi, including Sporormiella species. medinadiscovery.comugr.es The identification of a PKS gene and associated modifying enzyme genes within a BGC in the genome of the producing Sporormiella strain would be a crucial step in fully elucidating the biosynthetic pathway.
Comparative Biosynthetic Analysis with Related Polyketides from Sporormiella Species (e.g., Tripodalsporormielones)
Comparing the biosynthetic pathway of this compound with those of other polyketides produced by Sporormiella species, such as tripodalsporormielones, can provide valuable insights. Tripodalsporormielones, also isolated from Sporormiella sp., are proposed to be derived from intermediates generated from 3-methylorcinaldehyde and 3-methyl orsellinic acid. researchgate.net The structural similarities and co-occurrence in the same fungal genus suggest that these compounds may share common early biosynthetic steps and potentially utilize related PKS machinery and modifying enzymes. Differences in the downstream enzymatic steps, such as cyclization patterns and further modifications, would account for the structural diversity observed between this compound and other Sporormiella polyketides like tripodalsporormielones. researchgate.netresearchgate.net
Chemical Synthesis and Structural Modification of Sporminarin a
Total Synthesis Strategies for Sporminarin A
Total synthesis aims to construct a complex molecule from simpler, readily available precursors through a series of controlled chemical reactions. While specific details on the total synthesis of this compound are not extensively detailed in the provided search results, the synthesis of complex polyketides, which this compound is classified as, often involves strategies for building polyol chains and coupling fragments with precise stereochemical control. uiowa.edunih.gov
Stereocontrolled fragment coupling is essential for assembling complex molecules by joining smaller, synthesized fragments while controlling the relative and absolute stereochemistry at the newly formed bonds. This is particularly relevant for molecules with challenging connections, such as Csp3-Csp3 linkages. nih.gov Methods like directed heterodimerization via solvent-caged unsymmetrical diazene (B1210634) fragmentation have been developed for the stereocontrolled assembly of complex structures. nih.gov Crotylation has also been employed as a stereocontrolled fragment coupling strategy in polyketide natural product synthesis, offering an alternative to aldol (B89426) additions for joining fragments and installing stereocenters. nih.gov Convergent fragment coupling strategies are also explored to access challenging structural features like quaternary stereogenic centers in polycyclic systems. rsc.org Advances in peptide synthesis also involve fragment coupling techniques, such as Ag(I)-promoted transformations of peptide thioamides. rsc.org
Semisynthesis of this compound Derivatives
Semisynthesis involves using a natural product as a starting material and performing chemical transformations to create novel compounds, often with altered or improved properties. wikipedia.org This approach is valuable for producing complex molecules more efficiently or cheaply than total synthesis, as it leverages the complex biosynthetic machinery of the natural source for the initial scaffold. wikipedia.org While direct information on the semisynthesis of this compound derivatives is limited in the provided results, the concept of semisynthesis is broadly applied to natural products to generate derivatives with distinct chemical and potentially medicinal properties. wikipedia.org This can involve modifying specific functional groups or structural motifs of the isolated natural product. wikipedia.org
Design and Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Studies
The design and synthesis of analogues are critical for Structure-Activity Relationship (SAR) studies, which aim to understand how variations in chemical structure affect biological activity. By synthesizing compounds with targeted modifications to the core structure of this compound, researchers can probe the importance of different functional groups and structural features for its antifungal activity. nih.govmdpi.comrsc.org This process typically involves designing a series of related compounds, synthesizing them through various organic chemistry techniques, and then evaluating their biological activity. nih.govmdpi.comrsc.orgnih.govnih.govmdpi.comnih.gov SAR studies can help identify key pharmacophores and guide the development of more potent or selective compounds. nih.govmdpi.com Chemical modifications can include altering substituents, changing the size or flexibility of the molecule, or incorporating different heterocyclic systems. mdpi.comrsc.orgrsc.org
Biological Activities and Mechanistic Investigations of Sporminarin a
Antifungal Activity
Sporminarin A has demonstrated significant antifungal activity against several notable fungal species, including both phytopathogenic and opportunistic human pathogens.
Efficacy Against Aspergillus flavus
This compound has shown significant antifungal activity against Aspergillus flavus. researchgate.netnih.govresearchgate.net Aspergillus flavus is a mold known for producing aflatoxins, harmful mycotoxins that can contaminate food crops. americanpistachios.orgmdpi.com The compound was initially reported to exhibit significant antifungal activity against Aspergillus flavus in studies involving its isolation from Sporormiella minimoides. researchgate.netnih.govresearchgate.net
Efficacy Against Botrytis cinerea
Research indicates that this compound, particularly as part of an extract from Sporormiella isomera, shows promise against Botrytis cinerea. researchgate.netresearchgate.net Botrytis cinerea is a widespread phytopathogenic fungus responsible for gray mold disease in over 200 plant species, including economically important crops like tomatoes and strawberries. researchgate.netplantpathologyquarantine.org Studies exploring the use of Sporormiella isomera extracts containing this compound as a tomato seed coating have demonstrated efficacy against B. cinerea. researchgate.net In in vitro dilution agar (B569324) assays, extracts from S. isomera inhibited the growth of B. cinerea with high percentages of inhibition. researchgate.net Preventive treatment strategies using the extract have shown a reduction in symptom severity in tomato seedlings. researchgate.netresearchgate.net
Table 1: In Vitro Efficacy of Sporormiella isomera Extract Against Botrytis cinerea
| Sample | Concentration (mg mL⁻¹) | % Inhibition (B. cinerea) |
| S. isomera Extract | 0.005 | 82.74 ± 1.66 |
| S. isomera Extract | 0.1 | 88.14 ± 4.71 |
Other Bioactivities
Beyond its antifungal properties, this compound has been investigated for other biological activities, including enzyme inhibition and antibiofilm effects.
Yeast α-Glucosidase Inhibition
This compound has been identified as an inhibitor of yeast α-glucosidase. researchgate.net Alpha-glucosidase is an enzyme involved in carbohydrate metabolism, and its inhibition is a target for managing postprandial hyperglycemia. mdpi.combanglajol.infomdpi.comnih.gov Studies on Sporormiella minimoides extracts have shown that this compound (referred to as compound 1) inhibits yeast α-glucosidase with an IC₅₀ value of 2.91 µM. researchgate.net This indicates a relatively potent inhibitory effect compared to the positive control acarbose, which had an IC₅₀ of 876.9 µM in the same study. researchgate.net Kinetic analysis suggested that this compound acts as a mixed-type inhibitor of yeast α-glucosidase. researchgate.net
Table 2: Yeast α-Glucosidase Inhibitory Activity
| Compound | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type |
| This compound (1) | 2.91 | 2.7 | Mixed-type |
| Preussochromone C | 66.5 | 52.0 | Mixed-type |
| Corymbiferone | 155.5 | 163.8 | Mixed-type |
| Acarbose | 876.9 | - | Competitive |
Antibiofilm Activity against Bacterial Pathogens (e.g., Staphylococcus aureus)
This compound has also shown antibiofilm activity, including against bacterial pathogens such as Staphylococcus aureus. researchgate.netusp.br Staphylococcus aureus is a significant human pathogen known for its ability to form biofilms, which contribute to antibiotic resistance and persistent infections. mdpi.comnih.govmdpi.comnih.govpeerj.comnih.govscielo.br While the specific mechanisms of this compound's antibiofilm activity against S. aureus are not fully detailed in the provided search results, one source mentions this compound in the context of evaluating antibiofilm activity of fungal metabolites against methicillin (B1676495) and oxacillin-resistant S. aureus. usp.br Another source indicates that an extract containing this compound showed activity against S. aureus. researchgate.net Further research is needed to fully elucidate the extent and mechanisms of this compound's antibiofilm effects against S. aureus and other bacterial species. nih.govnih.govmdpi.com
Mechanistic Studies at the Cellular and Molecular Level
Mechanistic studies aim to understand how a compound exerts its biological effects at a fundamental level, involving interactions with cellular components and interference with molecular processes. mdpi.comijpsjournal.com
Identification of Molecular Targets (e.g., Enzyme Inhibition)
Identifying the specific molecular targets of this compound is crucial for understanding its mechanism. One area of investigation involves its potential to inhibit enzymes. Studies have shown that this compound, along with related compounds, can inhibit yeast α-glucosidase. researchgate.net Kinetic analysis revealed that this compound acts as a mixed-type inhibitor of this enzyme. researchgate.net Enzyme inhibition is a common mechanism by which natural products and therapeutic agents exert their effects, often by binding to the active site or other crucial regions of the enzyme, thereby altering its catalytic activity. bgc.ac.innih.govitmedicalteam.plbenthamscience.com
Investigation of Cellular Pathways Affected by this compound
Understanding how this compound influences cellular pathways provides broader insight into its biological impact. Cellular pathways involve a series of interactions between molecules that lead to a specific cellular response. nih.govtamu.eduopenstax.org While specific details on the cellular pathways affected by this compound are still being elucidated, its antifungal activity suggests potential interactions with pathways essential for fungal growth, development, or survival. researchgate.netresearchgate.net For instance, compounds with antifungal properties can target pathways related to cell wall synthesis, membrane integrity, or essential metabolic processes in fungi. uiowa.edu
Docking Studies for Ligand-Target Interactions
Computational approaches, such as molecular docking studies, are valuable tools for predicting how a small molecule like this compound might interact with potential protein targets. mdpi.comijpsjournal.combiomedpharmajournal.org Docking simulations aim to predict the optimal binding orientation and affinity between a ligand and its receptor. mdpi.comijpsjournal.combiomedpharmajournal.org In the case of this compound, docking studies have been employed to investigate its interaction with the catalytic site of yeast α-glucosidase (PDB code 3A4A). researchgate.net These studies predicted that this compound could bind to the catalytic site of the enzyme. researchgate.net Docking studies provide theoretical insights into the potential binding modes and interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. mdpi.comresearchgate.netijpsr.com
In Vitro Biological Assays
In vitro biological assays are experimental procedures conducted outside of a living organism, typically using cells or enzymes, to assess the biological activity of a compound. researchgate.netnih.govdrugtargetreview.comoncotarget.com
Cell-Based Bioassays for Activity Assessment
Cell-based bioassays are widely used to evaluate the effects of compounds on living cells. researchgate.netdrugtargetreview.comoncotarget.com These assays can provide information on cellular responses, such as inhibition of growth, changes in cell viability, or modulation of specific cellular processes. drugtargetreview.comoncotarget.com this compound has demonstrated significant antifungal activity against Aspergillus flavus in such assays. researchgate.netresearchgate.net Cell-based assays are valuable for assessing the efficacy of a compound in a more biologically relevant context compared to cell-free systems. drugtargetreview.comoncotarget.com They can also help identify potential cytotoxicity or other off-target effects. oncotarget.com
Enzyme Inhibition Assays
Enzyme inhibition assays are designed to measure the ability of a compound to inhibit the activity of a specific enzyme. researchgate.netnih.govnih.gov These assays are crucial for identifying enzyme inhibitors and characterizing their potency and mechanism of inhibition. bgc.ac.inresearchgate.netnih.gov As mentioned earlier, this compound has been evaluated in enzyme inhibition assays targeting yeast α-glucosidase. researchgate.net These assays provided quantitative data on the inhibitory strength of this compound, reported as an IC50 value, and helped determine its type of inhibition through kinetic analysis. researchgate.net Various methods exist for conducting enzyme inhibition assays, including fluorometric and spectrophotometric approaches, depending on the specific enzyme and reaction being studied. researchgate.net
Microbial Sensitivity Testing and Minimum Inhibitory Concentration (MIC) Determination
Microbial sensitivity testing is a crucial step in evaluating the potential of an antimicrobial compound. The Minimum Inhibitory Concentration (MIC) represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. This quantitative measurement is vital for understanding the in vitro potency of a compound against specific pathogens.
Studies have demonstrated the antifungal activity of this compound against Aspergillus flavus. The MIC and IC50 values for this compound against Aspergillus flavus were determined to be 25 µg/mL.
While the mechanism of action for this compound is not extensively detailed in the provided sources, polyketides, as a class of natural products, often exhibit diverse biological activities, including antimicrobial effects. nih.gov
In Vivo Efficacy Studies Using Animal Models
Animal models play a critical role in evaluating the in vivo efficacy of antifungal compounds, allowing for the assessment of their activity within a complex biological system. Various animal models, including mammalian models (such as mice and rabbits) and alternative invertebrate models (Galleria mellonella, Caenorhabditis elegans), are utilized to study fungal pathogenesis and evaluate the effectiveness of antifungal agents. These models help to mimic human disease states and allow for the quantitative monitoring of infection progression and the impact of therapeutic interventions.
Analysis of Biological Responses in Model Organisms (e.g., plant models for Botrytis cinerea)
In addition to animal models, plant models are valuable for evaluating the efficacy of compounds against plant fungal pathogens. Botrytis cinerea, the causal agent of gray mold, is a significant plant pathogen affecting a wide range of crops, including tomatoes and strawberries.
Recent research has explored the potential of this compound, isolated from the endophytic fungus Sporormiella isomera, as a protective agent against Botrytis cinerea in tomato seedlings. Studies utilizing a tomato seedling model investigated the efficacy of a this compound enriched extract as a seed coating.
In vitro assays with the extract of S. isomera showed significant inhibition of B. cinerea growth, with inhibition percentages of 82.74 ± 1.66 at 0.005 mg mL⁻¹ and 88.14 ± 4.71 at 0.1 mg mL⁻¹.
In vivo studies on tomato seedlings assessed the impact of the extract on germination, seedling growth, and symptom severity following challenge with B. cinerea. The extract was found to be innocuous to seedlings. In a curative strategy, where seeds were contaminated before spray treatment, the treatment improved seedling growth and reduced symptoms by 19%. In a preventive strategy, involving seed-bath treatment before spray contamination, symptom severity was reduced by 61% compared to the control group. These findings highlight the potential of this compound enriched extract in preventive strategies against the harmful effects of B. cinerea in tomato seedlings.
In Vitro Efficacy of Sporormiella isomera Extract Against Botrytis cinerea
| Concentration (mg mL⁻¹) | Inhibition Percentage (%I) |
| 0.005 | 82.74 ± 1.66 |
| 0.1 | 88.14 ± 4.71 |
In Vivo Efficacy of Sporormiella isomera Extract Against Botrytis cinerea in Tomato Seedlings
| Treatment Strategy | Effect on Seedling Growth (Index of Development) | Symptom Reduction Compared to Control (%) |
| Curative | Improved (1.23 vs 0.78 in contaminated control) | 19 |
| Preventive | Not specified as improved, but extract innocuous | 61 |
These results from plant model studies demonstrate the in vivo antifungal potential of this compound enriched extract against Botrytis cinerea.
Ecological Role and Environmental Context of Sporminarin a Production
Function in Fungal Chemical Ecology
In the realm of fungal chemical ecology, secondary metabolites serve various functions, including chemical communication and defense. rsc.org Sporminarin A, being a polyketide, is part of a large class of fungal metabolites known for diverse bioactivities. researchgate.net The production of such compounds can be influenced by environmental conditions and the presence of other organisms. ugr.es For instance, the chemical diversity of fungal endophytes can be enhanced in the presence of selected resins. researchgate.net
Inter-species Interactions and Defensive Roles
This compound has demonstrated significant antifungal activity. researchgate.netnih.govresearchgate.net This activity suggests a defensive role for the compound in the producing fungus's interactions with competing fungal species. Specifically, this compound exhibited significant antifungal activity against Aspergillus flavus. researchgate.netnih.govresearchgate.net
Research has also explored the potential application of this compound in protecting plants from fungal pathogens. An extract containing this compound from the fungal endophyte Sporormiella isomera has shown promise as a tomato seed coating against Botrytis cinerea, a significant plant pathogen. researchgate.netbohrium.comull.esresearchgate.netresearchgate.netacs.orgdntb.gov.ua This indicates that the defensive capabilities of this compound can extend to protecting host plants in endophytic relationships. The antagonistic capacity of Sporormiella isomera against B. cinerea has been evaluated, showing that establishing sufficient endophyte biomass can result in a stronger antagonistic effect. researchgate.net
The production of bioactive secondary metabolites by fungi, particularly coprophilous fungi (those that grow on dung), is often linked to defense mechanisms against competing microbes in nutrient-rich environments like dung. ugr.esmedinadiscovery.comscribd.com While Sporormiella minimoides was isolated from Trametes hirsutum researchgate.netbioaustralis.com, other Sporormiella species are commonly found on animal dung medinadiscovery.comresearchgate.netresearchgate.net, suggesting a broader ecological context for the production of defensive compounds within this genus.
Distribution in Natural Habitats and Substrates
This compound was initially isolated from a fungicolous isolate of Sporormiella minimoides obtained from a basidioma of Trametes hirsutum collected from a dead hardwood branch in a subalpine dry forest in Hawaii. researchgate.net
More recently, this compound has been identified in extracts from the fungal endophyte Sporormiella isomera, isolated from Artemisia thuscula. researchgate.net This suggests that the production of this compound is not limited to fungicolous isolates but can also occur in endophytic fungi associated with plants. Endophytic fungi reside within plant tissues and can produce a variety of bioactive compounds. researchgate.netbohrium.com
While Sporormiella species are frequently found on various types of animal dung, they can also be isolated from other substrates such as soil, wood, and plant debris. medinadiscovery.com This broader distribution in natural habitats and substrates indicates the potential for encountering this compound-producing fungi in diverse ecological niches.
Data Table: Antifungal Activity of this compound
| Compound | Producing Organism | Target Organism | Activity | Source |
| This compound | Sporormiella minimoides | Aspergillus flavus | Significant antifungal activity | researchgate.netnih.govresearchgate.net |
| This compound | Sporormiella isomera | Botrytis cinerea | Promising activity as seed coating | researchgate.netbohrium.comull.esresearchgate.netresearchgate.netacs.orgdntb.gov.ua |
Potential Applications and Future Directions for Sporminarin a Research
Agricultural and Crop Protection Applications
The primary area of interest for Sporminarin A lies in its potential as a natural alternative to synthetic pesticides for crop protection. Its inherent antifungal properties make it a strong candidate for development as a biopesticide.
Development as a Biopesticide or Fungicide for Plant Diseases
This compound has demonstrated notable antifungal activity against various phytopathogenic fungi. Research has highlighted its efficacy against Botrytis cinerea, the causative agent of gray mold, a significant post-harvest disease in many fruits and vegetables. The development of this compound as a biopesticide could offer a more environmentally friendly approach to managing plant diseases, reducing the reliance on chemical fungicides that can have adverse effects on the ecosystem and human health. Further research is needed to explore its full spectrum of activity against other plant pathogens and to understand its mode of action, which could reveal pathways for developing more potent and specific antifungal agents.
Formulation Strategies for Agricultural Use (e.g., Seed Coatings)
A promising application of this compound in agriculture is its use in seed coatings. This method involves applying a layer of the compound directly onto the seed surface before planting. This targeted delivery system offers several advantages:
Localized Protection: The compound is concentrated where it is most needed, protecting the seed and emerging seedling from soil-borne pathogens.
Reduced Environmental Impact: By localizing the application, the total amount of active compound needed is reduced, minimizing its release into the wider environment.
Improved Germination and Vigor: Protecting the seed from early-stage diseases can lead to improved germination rates and healthier, more vigorous plants.
Formulation strategies for seed coatings would involve optimizing the concentration of this compound, selecting appropriate binders and polymers to ensure adherence to the seed, and ensuring the formulation does not negatively impact seed viability.
Below is an interactive table summarizing the potential agricultural applications of this compound.
| Application Area | Specific Use | Key Advantages |
| Biopesticide/Fungicide | Control of phytopathogenic fungi (e.g., Botrytis cinerea) | Environmentally friendly, reduced reliance on synthetic chemicals. |
| Seed Treatment | Protection of seeds and seedlings from soil-borne pathogens. | Localized protection, reduced environmental impact, improved germination. |
Pre-clinical Development and Translational Potential
While the primary focus of this compound research has been on its agricultural applications, its biological activity suggests potential for pre-clinical investigation in other areas. The translational potential of a natural product like this compound from the laboratory to a marketable product is a complex, multi-stage process. This journey typically involves identifying a clear therapeutic or practical need, followed by rigorous testing to establish efficacy and safety. For this compound, its antifungal properties could be explored for applications in human or animal health, although no specific research in this area has been published to date. The process would involve in-depth studies of its mechanism of action, potential toxicity, and pharmacokinetics.
Advanced Research Methodologies for this compound Discovery and Optimization
The discovery of this compound and the exploration of its potential can be significantly enhanced by modern research methodologies. Traditional natural product discovery often relies on extensive screening of organisms. However, advanced techniques can streamline this process and aid in the optimization of the compound.
Genomic Mining: By sequencing the genome of the producing organism, researchers can identify the biosynthetic gene clusters (BGCs) responsible for producing this compound. This knowledge allows for targeted genetic engineering to increase yield or to create novel analogs of the compound with improved properties.
Metabolomics: Advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy can be used to profile the metabolites produced by the source organism under different conditions. This can help in understanding the biosynthesis of this compound and in discovering other related bioactive compounds.
Synthetic Biology: By transferring the biosynthetic pathway of this compound into a more easily culturable host organism (heterologous expression), it may be possible to produce the compound in larger quantities and with greater efficiency.
Challenges and Opportunities in this compound Research
Despite its promise, the development of this compound faces several challenges that are common in natural product research.
Challenges:
Supply and Scalability: Natural products are often produced in small quantities by their native organisms. Scaling up the production of this compound, either through fermentation of the original organism or through synthetic biology approaches, can be a significant hurdle. worldpharmatoday.comstamm.bioleadventgrp.com This involves optimizing fermentation conditions, developing efficient extraction and purification methods, and ensuring a consistent and high-quality supply. worldpharmatoday.comstamm.bioleadventgrp.com
Formulation and Stability: Developing a stable and effective formulation for agricultural or other applications is crucial. This compound may be sensitive to environmental factors such as light, temperature, and pH, which could affect its shelf life and efficacy.
Regulatory Approval: Any product intended for agricultural or therapeutic use must undergo a rigorous regulatory approval process to ensure its safety and efficacy. This can be a lengthy and expensive undertaking.
Opportunities:
Discovery of Novel Analogs: The biosynthetic machinery of this compound could be manipulated to produce novel derivatives with enhanced activity, broader spectrum, or improved physicochemical properties. mdpi.com This could lead to the development of a new generation of biopesticides or other valuable products.
Understanding Biosynthesis: Further research into the biosynthetic pathway of this compound will not only facilitate its production but also provide fundamental insights into the chemical logic of natural product biosynthesis. nih.govresearchgate.netresearchgate.net
Synergistic Combinations: Investigating the potential synergistic effects of this compound with other antifungal agents could lead to the development of more effective and durable disease management strategies.
Q & A
Q. How can researchers ensure reproducibility in this compound studies amid variability in natural product sourcing?
- Methodological Answer :
- Standardization : Source material from certified repositories (e.g., NCI Natural Products Branch). Document geographic origin, harvest time, and extraction protocols.
- Batch Testing : Quantify marker compounds via qNMR and reject batches with >5% deviation. Deposit raw data in public repositories (e.g., Zenodo) for independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
